Cas no 1876570-01-2 (Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl-)
![Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- structure](https://www.kuujia.com/scimg/cas/1876570-01-2x500.png)
Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl-
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- Inchi: 1S/C12H23N3O/c1-12(4-5-12)11(16)14-10-2-7-15(8-3-10)9-6-13/h10H,2-9,13H2,1H3,(H,14,16)
- InChI Key: KTBNFIIIAKEYOE-UHFFFAOYSA-N
- SMILES: C1(C)(C(NC2CCN(CCN)CC2)=O)CC1
Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694889-10.0g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 10g |
$5837.0 | 2023-05-29 | ||
Enamine | EN300-694889-0.25g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 0.25g |
$1249.0 | 2023-05-29 | ||
Enamine | EN300-694889-5.0g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 5g |
$3935.0 | 2023-05-29 | ||
Enamine | EN300-694889-0.05g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 0.05g |
$1140.0 | 2023-05-29 | ||
Enamine | EN300-694889-0.1g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 0.1g |
$1195.0 | 2023-05-29 | ||
Enamine | EN300-694889-1.0g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 1g |
$1357.0 | 2023-05-29 | ||
Enamine | EN300-694889-2.5g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 2.5g |
$2660.0 | 2023-05-29 | ||
Enamine | EN300-694889-0.5g |
N-[1-(2-aminoethyl)piperidin-4-yl]-1-methylcyclopropane-1-carboxamide |
1876570-01-2 | 0.5g |
$1302.0 | 2023-05-29 |
Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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3. Back matter
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4. Book reviews
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl-
Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- (CAS No. 1876570-01-2): A Comprehensive Overview
Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl-, identified by its CAS number 1876570-01-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and its role in the synthesis of novel therapeutic agents.
The structural composition of Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- includes a cyclopropane ring linked to an amide functional group, with a piperidine moiety attached to the nitrogen atom of the amide. This specific arrangement of functional groups makes it a versatile scaffold for further chemical modifications and derivatization, which is crucial for developing new drugs with tailored pharmacological properties.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The cyclopropane ring in Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- is known to enhance the bioavailability and metabolic stability of compounds, making it an attractive feature for drug design. Additionally, the presence of the piperidine group contributes to favorable pharmacokinetic properties, including improved solubility and binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine moiety is frequently found in drugs that target central nervous system (CNS) receptors, such as serotonin and dopamine receptors. Research has shown that modifications around the piperidine ring can significantly influence the efficacy and selectivity of these drugs. Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- represents a promising starting point for designing novel therapeutics that could address unmet medical needs in neurology.
Furthermore, the amide group in Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- provides a site for further functionalization, allowing chemists to explore diverse chemical space. This flexibility has led to its use in various drug discovery campaigns aimed at identifying compounds with enhanced therapeutic profiles. For instance, incorporating different substituents into the amide bond can alter the compound's solubility, permeability, and metabolic clearance, thereby optimizing its pharmacokinetic properties.
The synthesis of Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the complex framework of this compound.
In academic research, Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- has been used as a key intermediate in the development of novel bioactive molecules. Its structural features make it an ideal candidate for exploring structure-activity relationships (SAR) studies. By systematically varying substituents on the cyclopropane ring and the piperidine moiety, researchers can gain insights into how these modifications affect biological activity. Such studies are essential for understanding the molecular basis of drug action and for designing more effective therapeutics.
The compound's potential extends beyond CNS disorders; it has also shown promise in other therapeutic areas. For example, preliminary studies suggest that derivatives of Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- may have anti-inflammatory properties by modulating immune responses. This dual functionality makes it a valuable scaffold for developing multifaceted drugs that can address multiple disease targets simultaneously.
The growing body of research on Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl- underscores its significance in modern drug discovery. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for complex diseases. The combination of structural versatility and functional diversity positions it as a cornerstone molecule in pharmaceutical chemistry.
In conclusion, Cyclopropanecarboxamide, N-[1-(2-aminoethyl)-4-piperidinyl]-1-methyl-, with its CAS number 1876570-01-2, represents a fascinating compound with broad applications in medicinal chemistry and drug development. Its unique structural features and potential therapeutic benefits make it a valuable asset in ongoing research efforts aimed at improving human health outcomes.
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